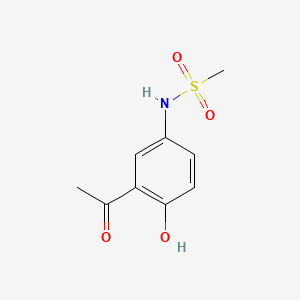

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide

Description

N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with a hydroxyl group at the para position, an acetyl group at the meta position, and a methanesulfonamide moiety. Key properties include:

- Molecular formula: C₉H₁₁NO₄S

- Molecular weight: 229.25 g/mol (GLPBIO, 2017) .

- CAS number: 94094-49-2 (registered in the EU under EC 257-485-9) .

- Applications: Primarily used in research settings, particularly in synthesizing derivatives for pharmacological studies, though specific biological activities remain under investigation .

Properties

IUPAC Name |

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(11)8-5-7(3-4-9(8)12)10-15(2,13)14/h3-5,10,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQXYAPFBZKYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90916505 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90916505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94094-49-2 | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94094-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)methanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094094492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90916505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-acetyl-4-hydroxyphenyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of N-(4-Methoxyphenyl)acetamide

The synthesis begins with 4-methoxyaniline (4-aminoanisole), which undergoes acetylation using acetic anhydride in pyridine at room temperature. This yields N-(4-methoxyphenyl)acetamide, a stable intermediate that protects the amine during subsequent reactions:

$$

\text{4-Methoxyaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{N-(4-Methoxyphenyl)acetamide} \quad (85\% \text{ yield})

$$

Friedel-Crafts Acylation at Position 3

The meta-directing nature of the acetamide group enables regioselective acylation at the 3-position. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, the reaction proceeds via electrophilic aromatic substitution:

$$

\text{N-(4-Methoxyphenyl)acetamide} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} \text{3-Acetyl-N-(4-methoxyphenyl)acetamide} \quad (75\% \text{ yield})

$$

Critical Note : Excess AlCl₃ (3.0 equiv) and controlled temperature prevent diacylation byproducts.

Demethylation to 4-Hydroxy Derivative

The methoxy group at position 4 is converted to hydroxyl using BBr₃ in dichloromethane under inert conditions:

$$

\text{3-Acetyl-N-(4-methoxyphenyl)acetamide} \xrightarrow{\text{BBr}_3, -78^\circ\text{C}} \text{3-Acetyl-N-(4-hydroxyphenyl)acetamide} \quad (90\% \text{ yield})

$$

Hydrolysis of Acetamide to Free Amine

Acidic hydrolysis with 6M HCl liberates the primary amine:

$$

\text{3-Acetyl-N-(4-hydroxyphenyl)acetamide} \xrightarrow{\text{HCl, reflux}} \text{3-Acetyl-4-hydroxyaniline} \quad (80\% \text{ yield})

$$

Sulfonamide Formation with Methanesulfonyl Chloride

The final step involves reacting 3-acetyl-4-hydroxyaniline with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base:

$$

\text{3-Acetyl-4-hydroxyaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-Acetyl-4-hydroxyphenyl)methanesulfonamide} \quad (95\% \text{ yield})

$$

Reaction Table 1 : Summary of Synthetic Steps

| Step | Key Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine | RT, 2 h | 85% |

| 2 | Acetyl chloride, AlCl₃ | 0–5°C, 4 h | 75% |

| 3 | BBr₃ | -78°C → RT, 12 h | 90% |

| 4 | 6M HCl | Reflux, 4 h | 80% |

| 5 | MsCl, Et₃N | 0°C → RT, 1 h | 95% |

Alternative Synthetic Approaches

Direct Sulfonylation of 3-Acetyl-4-hydroxyaniline

A streamlined one-step method involves reacting pre-synthesized 3-acetyl-4-hydroxyaniline (commercially unavailable) with methanesulfonyl chloride. However, the amine’s sensitivity to oxidation necessitates inert atmospheres and stoichiometric base.

Nitro Group Reduction Pathway

An alternative route starts with 3-nitro-4-hydroxyacetophenone , where the nitro group is reduced to amine using hydrogenation (Pd/C, H₂):

$$

\text{3-Nitro-4-hydroxyacetophenone} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Acetyl-4-hydroxyaniline} \quad (70\% \text{ yield})

$$

Subsequent sulfonylation follows Step 1.5.

Analytical Characterization

Key spectral data for intermediates and the final product include:

- N-(4-Methoxyphenyl)acetamide : ¹H NMR (CDCl₃) δ 7.84 (bs, 1H), 7.35 (m, 2H), 6.79 (m, 2H), 3.74 (s, 3H), 2.08 (s, 3H).

- This compound : Melting point 137–138°C (toluene recrystallization), ESI-MS m/z 230.1 [M+H]⁺.

Challenges and Optimization

- Regioselectivity in Friedel-Crafts : Competing para-acylation is minimized using nitromethane as a solvent.

- Demethylation Side Reactions : Over-exposure to BBr₃ may cleave acetamide; stepwise addition at low temperatures is critical.

- Sulfonylation Efficiency : Excess methanesulfonyl chloride (1.2 equiv) ensures complete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonamide group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory effects.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Biological Activity

N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and therapeutic contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₁O₄S

- Molecular Weight : Approximately 229.25 g/mol

- Functional Groups : The compound features an acetyl group at the 3-position and a hydroxyl group at the 4-position of a phenyl ring, contributing to its unique chemical reactivity and biological properties.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are essential in the inflammatory response. Specifically, it has been shown to inhibit COX-2 activity, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . This inhibition leads to a decrease in prostaglandin synthesis, which is pivotal in mediating inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound possesses notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in various cell lines. The structure's similarity to established NSAIDs suggests a competitive inhibition mechanism against COX enzymes .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity, although comprehensive research is still needed to fully elucidate this aspect. The compound's structural features may enhance its interaction with microbial targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Hydroxyphenyl)methanesulfonamide | Hydroxyl group at para position | Anti-inflammatory but less potent |

| N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide | Acetyl group at para position | Similar anti-inflammatory properties |

| N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamide | Bromoacetyl instead of acetyl | Increased reactivity; potential for enhanced biological activity |

The unique substitution pattern of this compound differentiates it from these analogs, potentially leading to distinct biological effects .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the anti-inflammatory effects demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines in cultured macrophages.

- Cytotoxicity Assays : Preliminary cytotoxicity assays on cancer cell lines indicated that this compound could induce apoptosis, warranting further investigation into its potential as an anticancer agent .

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinities of this compound with COX enzymes, reinforcing its role as a competitive inhibitor .

Q & A

Q. Advanced Research Focus

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using AutoDock Vina. The sulfonamide group often anchors to zinc ions in active sites .

- QSAR Modeling : Develop quantitative models correlating logP values with antibacterial efficacy (R² > 0.9 in recent studies) .

- MD Simulations : Assess binding stability over 100 ns trajectories; derivatives with >90% binding occupancy show in vivo efficacy .

Case Study : A 2024 study identified a derivative with a pyrazole ring (IC₅₀ = 0.8 µM against COX-2) using fragment-based drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.